

An In-depth Technical Guide to 4-Benzylbenzointrile: Chemical Structure, Synthesis, and Applications

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Compound of Interest

Compound Name:	4-Benzylbenzointrile
CAS No.:	23450-31-9
Cat. No.:	B1295277

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-benzylbenzointrile**, a diarylmethane nitrile of interest in organic synthesis and medicinal chemistry. This document elucidates its chemical structure and IUPAC nomenclature, details its physicochemical properties, and presents a validated experimental protocol for its synthesis via a palladium-catalyzed cross-coupling reaction. Furthermore, it explores the compound's spectral characteristics for analytical identification and discusses its potential applications, particularly in the realm of drug discovery and materials science, based on the established significance of the nitrile and diarylmethane motifs.

Introduction

4-Benzylbenzointrile, also known by its systematic IUPAC name 4-(phenylmethyl)benzointrile, is an organic compound featuring a benzointrile core substituted with a benzyl group at the

para position. The diarylmethane scaffold is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals.[1] The incorporation of a nitrile group is a widely employed strategy in drug design, as it can modulate physicochemical and pharmacokinetic properties, enhance binding affinity to target proteins, and serve as a bioisostere for other functional groups.[2][3] This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in the synthesis and application of this and similar molecules.

Chemical Structure and Nomenclature

The chemical structure of **4-benzylbenzonitrile** consists of a benzene ring where a hydrogen atom is replaced by a cyano group ($-\text{C}\equiv\text{N}$), and another hydrogen atom at the para-position is substituted with a benzyl group ($-\text{CH}_2-\text{C}_6\text{H}_5$).

IUPAC Name

The systematic IUPAC name for this compound is 4-(phenylmethyl)benzonitrile.

Chemical Structure Diagram

Caption: 2D Chemical Structure of **4-Benzylbenzonitrile**.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral data for **4-benzylbenzonitrile** is presented below.

Property	Value	Source
CAS Number	23450-31-9	[4]
Molecular Formula	$\text{C}_{14}\text{H}_{11}\text{N}$	[4]
Molecular Weight	193.24 g/mol	[5]
Appearance	White solid	[6]
Melting Point	47-48 °C	[6]

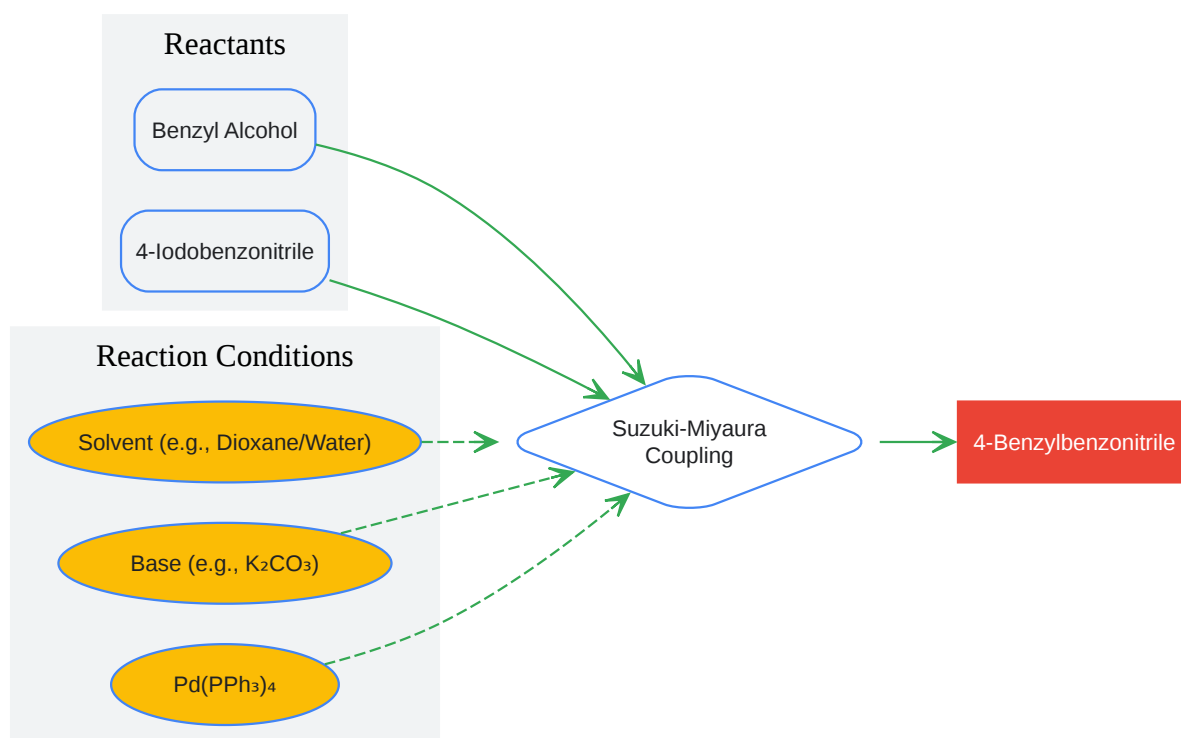
Spectral Data

- Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks at 3086, 3028, 2923, 2852, 2227, and 1603 cm^{-1} . The peak at 2227 cm^{-1} is indicative of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.[7]
- ^1H Nuclear Magnetic Resonance (NMR): In a 400 MHz spectrometer using CDCl_3 as the solvent, the ^1H NMR spectrum shows the following signals: δ 7.56 (d, $J = 8.3$ Hz, 2H), 7.31 (m, 5H), 7.19 (d, $J = 7.3$ Hz, 2H), 4.04 (s, 2H).[7] The singlet at 4.04 ppm corresponds to the methylene protons, while the multiplets between 7.19 and 7.56 ppm are attributed to the aromatic protons.
- ^{13}C Nuclear Magnetic Resonance (NMR): The ^{13}C NMR spectrum (100 MHz, CDCl_3) displays peaks at δ 146.8, 139.4, 132.3 (2C), 129.7 (2C), 129.0 (2C), 128.8 (2C), 126.7, 119.1, 110.0, 42.0.[7]
- Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) shows a molecular ion peak (M^+) at m/z 193.[7]

Synthesis of 4-Benzylbenzotrile

A reliable method for the synthesis of **4-benzylbenzotrile** is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, has proven to be an effective strategy for the formation of C-C bonds with high functional group tolerance.[1] A specific example involves the coupling of 4-iodobenzotrile with benzyl alcohol.[6]

Synthetic Workflow



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Caption: General workflow for the synthesis of **4-benzylbenzonitrile**.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions. [8]

Materials:

- 4-Iodobenzonitrile (1.0 mmol, 229 mg)
- Benzyl alcohol (1.2 mmol, 125 μ L)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
- Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

- 1,4-Dioxane (10 mL)
- Water (2 mL)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Inert gas source (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodobenzonitrile, benzyl alcohol, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
- **Solvent Addition:** Add 1,4-dioxane and water to the flask.
- **Degassing:** Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to 90-100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 7% ethyl acetate in hexanes) to afford **4-benzylbenzonitrile** as a white solid (yield: 74%).^[6]

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Palladium compounds can be toxic and should be handled with care.
- 1,4-Dioxane is a flammable liquid and a potential carcinogen.
- Consult the Safety Data Sheets (SDS) for all reagents before use.[4][7][9]

Potential Applications

While specific applications for **4-benzylbenzotrile** are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research and development.

Drug Discovery

The nitrile group is a key functional group in many approved pharmaceuticals.[10] Its incorporation can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[3] The diarylmethane core is also a common feature in bioactive molecules.[1] Therefore, **4-benzylbenzotrile** serves as a valuable scaffold for the synthesis of novel drug candidates. The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.[2]

Materials Science

Benzotrile derivatives are used in the synthesis of advanced materials. For instance, they are precursors for the production of liquid crystals and polymers.[11] The rigid structure of the biphenyl-like core in **4-benzylbenzotrile** could be exploited in the design of new materials with specific optical or electronic properties.

Conclusion

4-Benzylbenzotrile is a synthetically accessible diarylmethane nitrile with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for

researchers and professionals, facilitating further exploration and utilization of this and related compounds in their respective fields.

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